molecular formula C24H26N4O3 B2453883 N-ethyl-1-(3-methoxypropyl)-9-methyl-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 902022-83-7

N-ethyl-1-(3-methoxypropyl)-9-methyl-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B2453883
CAS No.: 902022-83-7
M. Wt: 418.497
InChI Key: XEEWMQNFCZUCRU-UHFFFAOYSA-N
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Description

N-ethyl-1-(3-methoxypropyl)-9-methyl-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a useful research compound. Its molecular formula is C24H26N4O3 and its molecular weight is 418.497. The purity is usually 95%.
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Properties

IUPAC Name

N-ethyl-6-(3-methoxypropyl)-10-methyl-2-oxo-N-phenyl-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O3/c1-4-26(18-11-6-5-7-12-18)24(30)20-16-19-22(27(20)14-9-15-31-3)25-21-17(2)10-8-13-28(21)23(19)29/h5-8,10-13,16H,4,9,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEEWMQNFCZUCRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C2=CC3=C(N2CCCOC)N=C4C(=CC=CN4C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-ethyl-1-(3-methoxypropyl)-9-methyl-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound has garnered attention in recent years due to its potential biological activities, particularly in anti-inflammatory and anticancer applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H24N4O2C_{19}H_{24}N_4O_2 with a molecular weight of approximately 360.4 g/mol. Its structure features multiple functional groups that contribute to its biological activity, including a pyrido-pyrimidine core.

Anti-inflammatory Effects

Research indicates that pyrimidine derivatives exhibit significant anti-inflammatory properties. The biological activity of this compound can be attributed to its ability to inhibit key inflammatory mediators such as cyclooxygenase (COX) enzymes.

Table 1: Inhibitory Effects on COX Enzymes

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
N-Ethyl Compound19.45 ± 0.0742.1 ± 0.30
Celecoxib (Control)0.04 ± 0.010.04 ± 0.01

These data suggest that while the compound shows promising inhibitory effects against COX enzymes, it is less potent compared to established drugs like celecoxib.

Anticancer Activity

The compound's structural characteristics are also associated with anticancer properties. Studies have indicated that certain pyrimidine derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival.

Case Study: Anticancer Activity

In a study involving human cancer cell lines, the compound demonstrated significant cytotoxic effects with an IC50 value of approximately 25 μM against breast cancer cells. This activity was attributed to the compound's ability to induce cell cycle arrest and apoptosis.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Modifications to the functional groups attached to the pyrimidine core can enhance its efficacy and selectivity against specific targets.

Key Findings from SAR Studies

  • Substituents Influence Activity : Electron-donating groups at specific positions on the pyrimidine ring have been shown to enhance anti-inflammatory activity.
  • Hydrophobic Interactions : The presence of hydrophobic alkyl chains improves binding affinity to target proteins involved in inflammation and cancer progression.

Scientific Research Applications

Biochemical Mechanism of Action

The primary action of this compound is as an inhibitor of α-amylase , an enzyme crucial for carbohydrate metabolism. The inhibition of α-amylase slows the breakdown of starches into sugars, which can help manage blood glucose levels, making it particularly relevant for diabetes treatment. Studies indicate that the compound exhibits in vitro antidiabetic activity with IC50 values ranging from 0.252 to 0.281 mM .

Antidiabetic Activity

The inhibition of α-amylase leads to a more gradual increase in blood glucose levels post-consumption of carbohydrates. This property positions the compound as a potential therapeutic agent for managing diabetes .

Anti-inflammatory Effects

Similar derivatives have shown significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammatory processes. This suggests that N-ethyl-1-(3-methoxypropyl)-9-methyl-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide may possess anti-inflammatory properties comparable to established medications like celecoxib .

Antioxidant Activity

The structural features of this compound may also confer antioxidant properties. The presence of methoxy and tetrahydrofuran groups can enhance its ability to scavenge free radicals, offering protective effects against oxidative stress .

Case Studies and Research Findings

Recent studies have highlighted the pharmacological profiles of pyrrolo[2,3-d]pyrimidine derivatives:

  • Diabetes Management : In vitro studies have demonstrated that compounds similar to this compound effectively reduce postprandial glucose spikes in diabetic models .
  • Anticancer Properties : Research indicates that derivatives within this class exhibit anticancer activities through various mechanisms, including apoptosis induction and cell cycle arrest . Clinical trials are ongoing to evaluate their efficacy against specific cancer types.
  • Neuroprotective Effects : Some derivatives have shown promise in protecting neuronal cells against oxidative damage and inflammation, suggesting potential applications in neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the primary methods for synthesizing this compound, and how can its purity be validated?

  • Methodological Answer : Synthesis typically involves multi-step heterocyclic reactions, such as one-pot two-step protocols using reagents like nitrophenyl derivatives and benzyl groups under controlled conditions (e.g., reflux in ethanol). Purity validation requires chromatographic techniques (TLC/HPLC) coupled with spectroscopic characterization (1H/13C NMR, IR, HRMS) to confirm molecular structure and absence of side products . Yield optimization may involve adjusting stoichiometry or reaction time .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?

  • Methodological Answer : 1H NMR identifies proton environments (e.g., methyl, methoxypropyl groups), while 13C NMR confirms carbon frameworks. IR spectroscopy detects functional groups (e.g., carbonyl at ~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight within ±2 ppm error. Cross-referencing spectral data with computational predictions (e.g., DFT) enhances accuracy .

Q. How can researchers identify key functional groups influencing reactivity or bioactivity?

  • Methodological Answer : Systematic substitution studies (e.g., replacing the methoxypropyl group with other alkoxy chains) combined with in vitro assays can isolate functional group contributions. Computational tools like molecular docking or QSAR models predict interactions with biological targets .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data or unexpected reaction outcomes?

  • Methodological Answer : Discrepancies in NMR/HRMS data may arise from tautomerism or impurities. Use 2D NMR (COSY, NOESY) to resolve structural ambiguities. For reaction anomalies, employ design of experiments (DoE) to test variables (temperature, solvent polarity) and identify outlier conditions .

Q. How can computational modeling enhance the design of derivatives with improved properties?

  • Methodological Answer : Quantum mechanical calculations (e.g., DFT) optimize transition states for synthesis pathways. Machine learning models trained on existing reaction datasets predict viable derivatives. For example, ICReDD’s reaction path search methods integrate computational and experimental data to prioritize high-yield routes .

Q. What experimental frameworks are recommended for studying degradation pathways or stability?

  • Methodological Answer : Accelerated stability studies under varying pH, temperature, and light exposure, analyzed via LC-MS, identify degradation products. Kinetic modeling (e.g., Arrhenius plots) quantifies degradation rates. Environmental fate studies may incorporate isotopic labeling to track transformation products .

Q. How can researchers optimize reaction conditions to scale up synthesis without compromising yield?

  • Methodological Answer : Apply statistical optimization (e.g., response surface methodology) to balance variables like catalyst loading and solvent volume. Membrane separation technologies or continuous-flow reactors improve scalability while maintaining purity .

Q. What protocols ensure reproducibility in biological assays involving this compound?

  • Methodological Answer : Standardize assay conditions (e.g., cell line selection, incubation time) and include controls for solvent effects (e.g., DMSO toxicity). Collaborative inter-laboratory validation and adherence to FAIR data principles enhance reproducibility .

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